(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine
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Overview
Description
(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine is an organic compound that features a pyrazole ring attached to a butan-2-imine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the butan-2-imine moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine can undergo various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine involves its interaction with molecular targets such as enzymes or receptors. The N-hydroxy group can participate in hydrogen bonding or coordination with metal ions, while the pyrazole ring can engage in π-π interactions or act as a nucleophile in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-imidazol-1-yl)butan-2-imine: Similar structure but with an imidazole ring instead of a pyrazole ring.
(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-triazol-1-yl)butan-2-imine: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness
(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole or triazole derivatives. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
(NZ)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,3)8(11-13)7-12-6-4-5-10-12/h4-6,13H,7H2,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXVWKXPUPYLTK-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NO)CN1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=N/O)/CN1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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